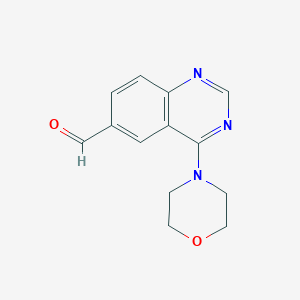

4-Morpholinoquinazoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

648449-17-6 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

4-morpholin-4-ylquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C13H13N3O2/c17-8-10-1-2-12-11(7-10)13(15-9-14-12)16-3-5-18-6-4-16/h1-2,7-9H,3-6H2 |

InChI Key |

JTTYIRNYUCRXMC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Morpholinoquinazoline 6 Carbaldehyde and Its Congeners

De Novo Synthesis of the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system is the cornerstone of the synthesis. Modern organic chemistry offers a diverse toolkit for this purpose, ranging from classical condensation reactions to sophisticated multi-component and metal-catalyzed strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Cyclocondensation Reactions Utilizing Anthranilic Acid and Derivatives

A traditional and widely employed route to the quinazolin-4(3H)-one core, a key precursor to 4-substituted quinazolines, involves the cyclocondensation of anthranilic acid or its derivatives. The Niementowski quinazoline synthesis, first reported in 1895, reacts anthranilic acids with amides to generate 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com

For the synthesis of a 6-formyl substituted quinazolinone, the logical starting material is 5-formylanthranilic acid. This precursor can be condensed with a suitable C1 source, such as formamide (B127407) or formamidine (B1211174) acetate, to construct the pyrimidinone ring. The reaction typically proceeds at elevated temperatures, leading to the formation of 6-formylquinazolin-4(3H)-one. This intermediate is pivotal, as the ketone at the C-4 position is a versatile handle for further functionalization.

| Entry | Anthranilic Acid Derivative | C1 Source | Conditions | Product | Yield (%) |

| 1 | 2-Aminobenzoic acid | Formamide | 130-135 °C, 2h | Quinazolin-4(3H)-one | 96% |

| 2 | 5-Bromoanthranilic acid | Acetyl chloride, then p-aminobenzoic acid | Pyridine, reflux | 6-Bromo-2-methyl-3-(4-carboxyphenyl)quinazolin-4(3H)-one | 75% |

| 3 | Anthranilic acid | Formamidine acetate | Ethylene glycol monomethyl ether, reflux | 7-Fluoro-4-hydroxy quinazoline | ~85-90% (crude) |

| 4 | 2-Aminobenzamide | Aldehydes | p-TsOH, NaHSO₃, DMAC, 120 °C, 16-20h | 2-Substituted-quinazolin-4(3H)-ones | Varies |

This table presents representative examples of quinazolinone synthesis via cyclocondensation, illustrating typical conditions and yields.

Multi-Component Annulation Approaches for Quinazoline Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazoline and quinazolinone scaffolds. These reactions typically involve the condensation of three or more starting materials to rapidly assemble the heterocyclic core.

For instance, a one-pot, three-component reaction of 2-aminobenzamides, aldehydes, and an oxidizing agent can yield quinazolin-4(3H)-ones. Another approach involves the reaction of isatoic anhydride, a primary amine, and an orthoester. The applicability of these methods to produce 6-formyl-substituted quinazolines would depend on the compatibility of the aldehyde functionality with the specific MCR conditions and the availability of a suitable 2-amino-5-formylbenzoyl derivative as a starting component.

Metal-Catalyzed Cross-Coupling and Cyclization Methodologies

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on palladium, copper, iron, and other metals enable novel bond formations and cyclization pathways that are often more efficient and tolerant of functional groups than traditional methods.

Copper-catalyzed methods, for example, can be used to synthesize quinazolines from readily available starting materials like 2-halobenzaldehydes and amidine hydrochlorides or from (2-bromophenyl)methylamines and amides. Palladium-catalyzed reactions are also prevalent, often involving cross-coupling steps to build the necessary precursors for a subsequent cyclization cascade. A plausible metal-catalyzed route to the 6-formylquinazoline core could involve the cyclization of a pre-functionalized substrate, such as a derivative of 2-amino-5-formylbenzonitrile, where a metal catalyst facilitates the ring closure.

| Entry | Catalyst | Substrates | Conditions | Product Type |

| 1 | Cu(I) | 2-halobenzaldehydes, amidine hydrochlorides | Base, solvent (e.g., DMSO) | 2-Substituted quinazolines |

| 2 | Cu(I) | (2-bromophenyl)methylamines, amides | K₂CO₃, i-PrOH, air, 110 °C | 2-Substituted quinazolines |

| 3 | Pd(OAc)₂/DPPF | Quinazoline-4-tosylates, CuCN | Cs₂CO₃, Toluene | 4-Cyanoquinazolines |

| 4 | PdCl₂(dppf) | Bromo-quinazolines, boronic esters | Na₂CO₃, Bu₄NBr, Toluene/H₂O | Aryl-substituted quinazolines |

This table showcases various metal-catalyzed approaches for the synthesis and functionalization of the quinazoline scaffold.

Introduction and Functionalization of the Morpholine (B109124) Substituent at C-4

Once the 6-formylquinazolin-4(3H)-one core is established, the next critical phase is the introduction of the morpholine group at the C-4 position. This is typically achieved through a two-step sequence involving activation of the C-4 position followed by nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The most common and effective method for introducing an amine substituent at the C-4 position of a quinazolinone is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process first requires the conversion of the 4-oxo group into a better leaving group, typically a halide.

The 6-formylquinazolin-4(3H)-one intermediate is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the highly reactive 4-chloro-6-formylquinazoline. researchgate.netguidechem.com This chloro derivative is a potent electrophile, activated towards nucleophilic attack at the C-4 position.

The subsequent reaction of 4-chloro-6-formylquinazoline with morpholine proceeds via the classical addition-elimination SNAr mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C-4 carbon. This is followed by the elimination of the chloride ion, restoring the aromaticity of the pyrimidine (B1678525) ring and yielding the final product, 4-Morpholinoquinazoline-6-carbaldehyde.

Optimization of Reaction Conditions and Yields for Morpholine Integration

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield and purity of this compound include the choice of solvent, base, reaction temperature, and reaction time.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or alcohols like isopropanol (B130326) (IPA) are commonly used to facilitate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).

Base: An excess of morpholine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or an inorganic base such as potassium carbonate (K₂CO₃) can be added to scavenge the acid, which can improve reaction rates and prevent unwanted side reactions.

Temperature: The reaction is typically performed at elevated temperatures, ranging from room temperature to reflux, to overcome the activation energy barrier. Microwave irradiation has also been shown to be a highly effective technique for accelerating these reactions, often leading to significantly reduced reaction times and improved yields.

| Entry | Substrate | Nucleophile | Base | Solvent | Conditions | Yield (%) |

| 1 | 4-Chloroquinazoline | Aniline | - | IPA | Reflux, 2h | 95% |

| 2 | 4-Chloro-6-iodoquinazoline | 4-Methoxy-N-methylaniline | - | THF/H₂O | Microwave, 100 °C, 10 min | 96% |

| 3 | 2,4-Dichloroquinazoline | Aliphatic amines | K₂CO₃ | Acetonitrile | 0 °C to RT, 1-3h | 70-98% |

| 4 | 4-Chloro-anisole | Morpholine | KOtBu | 2-MeTHF | 50 °C | 88% |

This table summarizes optimized conditions for SNAr reactions on chloro-substituted aza-heterocycles, providing a guide for the synthesis of the title compound.

Regioselective Introduction and Modification of the Carbaldehyde Group at C-6

The strategic introduction of a formyl group at the C-6 position of the 4-morpholinoquinazoline nucleus is a critical step that opens avenues for a wide array of chemical transformations. The electron-donating nature of the morpholino group at C-4 and the nitrogen atoms within the quinazoline ring influence the reactivity of the benzo portion of the molecule, directing electrophilic substitution. However, direct formylation of the pre-formed 4-morpholinoquinazoline can lead to a mixture of products. Therefore, a more controlled, multi-step approach is often favored.

A robust and widely employed strategy commences with a suitably substituted quinazoline precursor, such as 6-bromo-4-chloroquinazoline (B1286153). This starting material allows for a sequential and regioselective introduction of the desired functionalities. The greater reactivity of the C-4 chloro group towards nucleophilic aromatic substitution enables the selective introduction of the morpholino moiety. Subsequently, the bromo group at the C-6 position serves as a handle for the introduction of the carbaldehyde group.

This two-step approach, detailed in the following sections, ensures high regioselectivity and provides a reliable route to this compound.

Formylation Reactions for Quinazoline-Carbaldehyde Synthesis

The introduction of the carbaldehyde group at the C-6 position of the 4-morpholinoquinazoline scaffold is most effectively achieved through the formylation of a pre-functionalized intermediate, namely 6-bromo-4-morpholinoquinazoline. This is accomplished via a lithium-halogen exchange reaction followed by quenching with a suitable formylating agent.

Synthesis of 6-bromo-4-morpholinoquinazoline:

The initial step involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the C-4 position of 6-bromo-4-chloroquinazoline with morpholine. This reaction typically proceeds under mild conditions, for instance, by stirring the reactants in a suitable solvent such as isopropanol at room temperature. The use of a base, like N,N-diisopropylethylamine, can be employed to scavenge the HCl generated during the reaction.

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 6-bromo-4-chloroquinazoline, Morpholine | N,N-diisopropylethylamine | Isopropanol | Room Temp. | 12 h | High |

Lithium-Halogen Exchange and Formylation:

With 6-bromo-4-morpholinoquinazoline in hand, the crucial C-6 formylation is carried out. The bromo-substituted quinazoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This initiates a lithium-halogen exchange, replacing the bromine atom at C-6 with a lithium atom and generating a highly reactive aryllithium intermediate.

This nucleophilic intermediate is then quenched in situ with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and effective one-carbon electrophile for this purpose. The reaction mixture is allowed to warm to room temperature, and subsequent aqueous workup yields the desired this compound.

| Starting Material | Reagents | Solvent | Temperature | Quenching Agent | Product |

| 6-bromo-4-morpholinoquinazoline | n-Butyllithium | Tetrahydrofuran | -78 °C to RT | N,N-Dimethylformamide | This compound |

This sequence provides a reliable and regioselective method for the synthesis of the target compound, avoiding the potential for isomeric impurities that could arise from direct formylation methods on the activated quinazoline ring.

Synthetic Transformations of the Aldehyde Moiety to Diverse Functionalities

The aldehyde group at the C-6 position of the 4-morpholinoquinazoline core is a versatile functional handle that can be readily transformed into a variety of other functionalities, significantly expanding the chemical space for drug discovery and development. Standard organic transformations can be applied to this aldehyde to generate a diverse library of derivatives.

Olefinations:

The Wittig reaction provides a classic and efficient method for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed. The nature of the R group on the ylide determines the structure of the resulting alkene, allowing for the introduction of a wide range of substituents.

Reductive Amination:

The aldehyde can be converted into a secondary or tertiary amine through reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, respectively, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is highly valuable for introducing diverse amino functionalities.

Oxidation:

The aldehyde group can be easily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other acid derivatives.

Table of Synthetic Transformations:

| Reaction Type | Reagents | Functional Group Transformation |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Aldehyde to Alkene |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent | Aldehyde to Amine |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Aldehyde to Carboxylic Acid |

These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the systematic modification of the C-6 substituent to optimize biological activity.

Advanced Functionalization Techniques for the Aldehyde Group

Beyond classical transformations, advanced synthetic methodologies can be employed to functionalize the aldehyde group of this compound, offering novel pathways to complex and diverse molecular architectures. These modern techniques often provide enhanced selectivity and efficiency.

Organocatalysis:

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free approach to functionalize the aldehyde. For instance, enamine catalysis can be utilized for the α-functionalization of the corresponding propanal derivative, which can be generated from the starting aldehyde. Chiral organocatalysts can facilitate asymmetric transformations, leading to the synthesis of enantiomerically enriched products.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. This methodology can be applied to the functionalization of the aldehyde group through the generation of radical intermediates. For example, the aldehyde can be coupled with various radical precursors, allowing for the introduction of complex alkyl or aryl groups.

Biocatalysis:

Enzymes, as highly selective and efficient catalysts, can be employed for the transformation of the aldehyde group. For example, oxidoreductases can be used for the stereoselective reduction of the aldehyde to the corresponding primary alcohol, or for the reverse oxidation. The use of biocatalysts offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint.

Table of Advanced Functionalization Techniques:

| Technique | Catalyst Type | Potential Transformation | Advantages |

| Organocatalysis | Small Organic Molecules | Asymmetric α-functionalization | Metal-free, enantioselectivity |

| Photoredox Catalysis | Photosensitizers | Radical coupling reactions | Mild conditions, novel reactivity |

| Biocatalysis | Enzymes (e.g., Oxidoreductases) | Stereoselective reduction/oxidation | High selectivity, green chemistry |

The application of these advanced techniques to this compound and its congeners is a promising area of research for the discovery of new bioactive molecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Morpholinoquinazoline 6 Carbaldehyde Derivatives

Positional Effects of Substituents on Biological Response

The biological activity of quinazoline (B50416) derivatives is highly sensitive to the nature and position of substituents on the core ring system. Modifications at various positions can significantly impact the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Modulation of the Quinazoline Core (e.g., C-2, C-4, C-6, C-7, C-8)

The quinazoline ring offers several positions for substitution, with C-2, C-4, C-6, C-7, and C-8 being the most commonly explored.

C-2 Position: The C-2 position is a critical site for modification, and the introduction of various substituents can profoundly influence biological activity. For instance, in related quinazoline series, the introduction of small alkyl or aryl groups at the C-2 position has been shown to modulate potency and selectivity against various targets. While specific data on 2-substituted 4-morpholinoquinazoline-6-carbaldehyde is limited, studies on other quinazolines suggest that this position can accommodate a range of functionalities that can engage in additional interactions with a target protein.

C-4 Position: The 4-position is occupied by a morpholine (B109124) ring in the parent compound. The nature of the substituent at this position is crucial for the molecule's interaction with the hinge region of many kinases, a common target for quinazoline-based inhibitors. The morpholine group itself is a key pharmacophoric feature, and its replacement or modification is discussed in a subsequent section.

C-6 Position: The 6-position bears a carbaldehyde group. This electron-withdrawing group influences the electronic properties of the quinazoline ring system. Modifications at this position can impact target binding and cellular activity. For example, in a series of 4-anilino-6-aminoquinazoline derivatives, modifications at the 6-position with different benzylamine (B48309) moieties led to significant variations in anti-MERS-CoV activity. nih.gov This highlights the importance of the substituent at the C-6 position for biological response.

C-7 Position: The C-7 position is another key site for substitution. In many quinazoline-based inhibitors, the introduction of solubilizing groups or moieties that can form hydrogen bonds at this position has been shown to enhance potency and improve pharmacokinetic properties. For example, the presence of a methoxy (B1213986) group at the C-7 position in conjunction with a morpholine ring has been noted as crucial for the activity in certain series. e3s-conferences.org

The following table summarizes the general effects of substitutions at various positions of the quinazoline core, extrapolated from studies on related quinazoline derivatives.

| Position | Type of Substituent | General Impact on Biological Activity |

| C-2 | Small alkyl, aryl, or heteroaryl groups | Can modulate potency and selectivity; potential for additional target interactions. |

| C-4 | Amino derivatives (e.g., anilino) | Crucial for hinge binding in kinases; significant impact on potency. |

| C-6 | Electron-withdrawing or -donating groups | Influences electronic properties of the ring; can be critical for target engagement. |

| C-7 | Solubilizing groups (e.g., methoxyethoxy) | Often enhances potency and improves pharmacokinetic properties. |

| C-8 | Small lipophilic groups | Can fine-tune physicochemical properties. |

Impact of Morpholine Substitution and Linkage on Bioactivity

The morpholine ring at the C-4 position is a common feature in many bioactive molecules and is often introduced to improve aqueous solubility and metabolic stability. researchgate.net Its presence in the 4-morpholinoquinazoline scaffold is significant for several reasons:

Pharmacokinetic Properties: The morpholine moiety generally enhances the water solubility of a compound, which can lead to improved pharmacokinetic properties. researchgate.net

Target Interaction: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially forming crucial interactions with the biological target.

Metabolic Stability: The morpholine ring is often more metabolically stable than other cyclic amines.

SAR studies on various morpholine-containing compounds have shown that both the morpholine ring itself and its linkage to the core scaffold are important for activity. e3s-conferences.org For instance, in a series of quinoline (B57606) derivatives, the length of the methylene (B1212753) linker between the quinoline core and the morpholine group significantly affected anti-cholinesterase activity. nih.gov Derivatives with a two-methylene linker showed better inhibition than those with three or four-methylene linkers. nih.gov This suggests that the spatial orientation of the morpholine ring relative to the quinazoline core is a critical determinant of biological activity.

Contribution of the Carbaldehyde Functional Group to Pharmacophore Mapping

The carbaldehyde group at the C-6 position is a key feature of the this compound scaffold. Its contributions to the pharmacophore can be multifaceted:

Hydrogen Bonding: The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the active site of a target protein.

Reactive Handle: The aldehyde functionality can serve as a reactive handle for the synthesis of further derivatives, allowing for the exploration of a wider chemical space. It can also potentially form covalent bonds with the target protein, leading to irreversible inhibition.

Electronic Effects: As an electron-withdrawing group, the carbaldehyde influences the electron density of the quinazoline ring, which can modulate the binding affinity of the molecule.

Pharmacophore models for inhibitors containing an aldehyde group often highlight its importance as a key interaction feature.

Stereochemical Considerations and Chiral Influences on Biological Activity

While the parent compound this compound is achiral, the introduction of chiral centers through derivatization can have a profound impact on biological activity. Stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov

For instance, if a substituent introduced at the C-2 position or on the morpholine ring creates a chiral center, the resulting enantiomers or diastereomers may display different binding affinities for their target. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. It is well-established in medicinal chemistry that one enantiomer is often significantly more active than the other. nih.gov Therefore, if chiral derivatives of this compound are synthesized, the separation and biological evaluation of individual stereoisomers would be crucial to identify the more potent isomer and to develop a more selective drug.

Exploration of Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical properties, improve potency, and enhance selectivity. nih.gov In the context of this compound, bioisosteric replacements can be considered for both the morpholine ring and the carbaldehyde group.

Carbaldehyde Bioisosteres: The carbaldehyde group can be replaced by other functional groups that can mimic its electronic and steric properties while potentially offering advantages in terms of reactivity or metabolic stability. Examples of bioisosteres for an aldehyde include a nitrile, a ketone, or a small heterocyclic ring like an oxazole (B20620) or a thiazole. The choice of bioisostere would depend on the specific interactions the aldehyde group makes with the target.

The following table presents some potential bioisosteric replacements for the key functional groups of this compound.

| Functional Group | Potential Bioisosteres | Potential Advantages |

| Morpholine | Piperidine, Piperazine (B1678402), Thiomorpholine (B91149), Pyrrolidine | Modulation of lipophilicity, basicity, and hydrogen bonding capacity; improved metabolic stability. enamine.netenamine.net |

| Carbaldehyde | Nitrile, Ketone, Oxazole, Thiazole | Altered reactivity and metabolic stability; potential for different target interactions. |

Ligand Efficiency, Lipophilicity, and Molecular Weight Optimization in SAR Studies

In modern drug discovery, it is not sufficient to simply increase the potency of a lead compound. It is also crucial to optimize its drug-like properties, which are often assessed using metrics such as ligand efficiency (LE), lipophilic ligand efficiency (LLE), and by monitoring molecular weight (MW). nih.govnih.gov

Ligand Efficiency (LE): LE is a measure of the binding energy per heavy atom of a molecule. It is a useful metric for comparing the quality of different fragments or lead compounds. In SAR studies of this compound derivatives, chemists would aim to make modifications that increase potency without a disproportionate increase in molecular size, thus maintaining or improving LE.

Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While some degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. SAR studies would therefore aim to balance potency with optimal lipophilicity.

Molecular Weight (MW): Increasing molecular weight is often associated with decreased permeability and increased risk of toxicity. Therefore, a key goal in lead optimization is to increase potency while keeping the molecular weight as low as possible.

Mechanistic Insights and Molecular Target Deconvolution of 4 Morpholinoquinazoline 6 Carbaldehyde Analogs

Elucidation of Specific Molecular Targets

The quinazoline (B50416) scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a wide array of biological targets. The introduction of a morpholine (B109124) group at the 4-position often enhances the potency and selectivity of these compounds.

Quinazoline derivatives are renowned for their kinase inhibitory activities, a property central to their application in oncology.

EGFR Inhibition: The quinazoline core is a key structural feature of several approved Epidermal Growth Factor Receptor (EGFR) inhibitors. Analogs of 4-morpholinoquinazoline have been investigated for their potential to inhibit this key receptor tyrosine kinase, which is often dysregulated in various cancers.

PI3K/mTOR Inhibition: A significant area of research has focused on the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in cell signaling pathways that are frequently hyperactivated in cancer. A series of 2,4-disubstituted quinazoline analogs featuring a 4-morpholino moiety have been identified as potent dual PI3Kα/mTOR inhibitors nih.gov. The structure-activity relationship of these compounds has been explored, revealing that substitutions at the 2-position of the quinazoline ring significantly influence their inhibitory potency.

Below is an interactive data table summarizing the inhibitory activities of selected 4-morpholinoquinazoline analogs against PI3Kα and mTOR.

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 9e | 1.8 | 3.5 |

| 9f | 2.5 | 4.1 |

| 9g | 3.1 | 5.2 |

| 9k | 4.7 | 8.9 |

| 9m | 6.3 | 11.2 |

| 9o | 8.9 | 15.8 |

| Data sourced from studies on 2,4-disubstituted quinazoline analogs. nih.gov |

Topoisomerase IIα Inhibition: Luotonin A, a natural product containing a quinazolinone structure, is known to act as a topoisomerase I inhibitor. While direct evidence for 4-morpholinoquinazoline-6-carbaldehyde analogs as topoisomerase IIα inhibitors is limited, the broader class of quinazolines has been explored for this activity.

At present, there is limited specific data available in the public domain regarding the direct inhibitory effects of 4-morpholinoquinazoline analogs on DNA-PK and Fer/FerT kinases.

The therapeutic potential of quinazoline derivatives extends beyond kinase inhibition to a variety of other enzyme systems.

HDAC6 Inhibition: Certain quinazoline-4-(3H)-one derivatives have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6). For instance, compound 5b demonstrated an IC50 value of 150 nM for HDAC6 inhibition. Another analog, compound 5c, showed activity against the MCF-7 cancer cell line with an IC50 of 13.7 µM, suggesting a potential role for quinazoline derivatives in targeting HDACs .

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a crucial enzyme in nucleotide synthesis and a target for anticancer drugs. Some quinazoline-based compounds have been investigated as DHFR inhibitors, though specific data on 4-morpholino analogs is scarce.

Cholinesterase Inhibition: The quinazoline scaffold has been utilized in the design of cholinesterase inhibitors for potential applications in neurodegenerative diseases. A study on spiro- and pyrazolo[1,5-c]quinazolines revealed that some derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE) researchgate.net. For example, the most potent compound in one study showed an AChE inhibitory activity with an IC50 value of 84 μM researchgate.net.

Efflux Pump Inhibition: The 4-morpholinoquinazoline-2-carboxamide core has been identified as a promising chemical skeleton for the development of inhibitors of the AcrB efflux pump, which contributes to multidrug resistance in bacteria. Several derivatives were found to potentiate the activity of antibiotics and inhibit Nile Red efflux, a marker of pump activity nih.govresearchgate.net.

There is currently a lack of specific data on the inhibition of thymidine phosphorylase and glycosidases by 4-morpholinoquinazoline analogs.

While the quinazoline nucleus is present in drugs that interact with various receptors, specific data on the interaction of 4-morpholinoquinazoline analogs with adrenoceptors, GABA receptors, or benzodiazepine receptors is not well-documented in the available literature.

Cellular and Subcellular Mechanisms of Action

The molecular inhibitory activities of 4-morpholinoquinazoline analogs translate into distinct cellular effects, primarily impacting cell proliferation and survival.

Interference with the cell cycle is a common mechanism of action for anticancer agents. One study on a quinazoline derivative, compound 7c, demonstrated its ability to induce cell cycle arrest at the G2/M phase through flow cytometric analysis researchgate.net. This suggests that analogs of 4-morpholinoquinazoline may exert their antiproliferative effects by halting cell division at this critical checkpoint, preventing cancer cells from progressing through mitosis.

Induction of apoptosis, or programmed cell death, is a hallmark of effective cancer therapies. The same study that identified G2/M cell cycle arrest also showed that compound 7c significantly increased the levels of apoptotic caspase-3 researchgate.net. This indicates that the cytotoxic effects of this quinazoline derivative are mediated, at least in part, by the activation of the caspase cascade, a key component of the apoptotic pathway. This leads to the systematic dismantling of the cell and its eventual elimination.

Signal Transduction Pathway Inhibition (e.g., PI3K/Akt/mTOR, EGFR Signaling)

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting key signal transduction pathways implicated in cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention. nih.gov Studies on dimorpholinoquinazoline-based compounds, which share structural similarities with this compound, have demonstrated their potential as inhibitors of the PI3K/Akt/mTOR pathway. For instance, certain analogs have been shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector S6 kinase (S6K). nih.gov This inhibition can lead to downstream effects such as the cleavage of PARP1, an enzyme involved in DNA repair and cell death, and the production of reactive oxygen species (ROS), ultimately contributing to apoptotic cell death. nih.gov The morpholino group in these compounds is often crucial for their activity, and computational studies, including pharmacophore and QSAR modeling, have been employed to understand the structure-activity relationships for PI3K and mTOR inhibition. nih.gov

EGFR Signaling: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and the 4-anilinoquinazoline (B1210976) core is a hallmark of many EGFR inhibitors. nih.govbiorxiv.org These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K/Akt/mTOR pathways. biorxiv.org While this compound does not possess the characteristic 4-anilino substitution, the quinazoline nucleus itself is a key structural feature. The design and synthesis of various 6-substituted-4-anilinoquinazoline derivatives have shown that modifications at the 6-position can significantly influence their EGFR inhibitory activity and antitumor effects. nih.gov

Table 1: Investigated Quinazoline Analogs and their Activity on Signal Transduction Pathways

| Compound Class | Target Pathway | Observed Effects |

| Dimorpholinoquinazolines | PI3K/Akt/mTOR | Inhibition of Akt, mTOR, and S6K phosphorylation; PARP1 cleavage; ROS production. nih.gov |

| 4-Anilinoquinazolines | EGFR Signaling | Competitive inhibition of EGFR tyrosine kinase with respect to ATP. nih.gov |

| 6-Arylureido-4-anilinoquinazolines | EGFR Signaling | Enhanced binding affinity and potent anti-proliferative activities. nih.gov |

Antimicrobial Mechanisms (e.g., Membrane Permeabilization, Microbial Metabolic Inhibition, Efflux Pump Overrides)

In addition to their anticancer potential, quinazoline derivatives have been explored for their antimicrobial properties. A significant mechanism through which these compounds can exert their antimicrobial effect is by overriding bacterial efflux pumps.

Efflux Pump Overrides: Bacterial efflux pumps are membrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, contributing to multidrug resistance. mdpi.com Quinoline (B57606) and quinazoline-based compounds have been identified as promising efflux pump inhibitors (EPIs). nih.gov By inhibiting these pumps, such as NorA in Staphylococcus aureus, these compounds can restore the efficacy of conventional antibiotics that are otherwise expelled by the bacteria. nih.gov Pharmacophore modeling and virtual screening have been utilized to identify and optimize quinazoline derivatives as NorA EPIs. nih.gov The mechanism of inhibition is thought to involve competitive binding to the efflux pump, thereby preventing the antibiotic from being pumped out. While direct studies on this compound are not available, the general success of the quinazoline scaffold in this area suggests it as a plausible mechanism of antimicrobial action.

Information regarding other antimicrobial mechanisms, such as direct membrane permeabilization or inhibition of microbial metabolic pathways for this compound or its close analogs, is not well-documented in the current scientific literature.

Table 2: Quinazoline Derivatives as Efflux Pump Inhibitors

| Compound Class | Target Organism | Efflux Pump | Effect |

| 2-Arylquinazolines | Staphylococcus aureus | NorA | Synergistic activity with ciprofloxacin; inhibition of ethidium bromide efflux. nih.gov |

Pathway-Specific Investigations and Intermolecular Interactions

To elucidate the specific molecular targets and understand the intermolecular interactions driving the biological activity of quinazoline derivatives, computational methods such as molecular docking and pharmacophore modeling are invaluable tools.

Molecular Docking and Pharmacophore Modeling: For quinazoline-based PI3K/mTOR inhibitors, molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of the kinases. nih.gov Pharmacophore models have been developed based on the morpholino-triazine scaffold, which shares the morpholino moiety, to identify key structural features necessary for dual inhibition. nih.gov Similarly, for EGFR inhibitors, docking studies have revealed that the 4-anilinoquinazoline scaffold forms crucial interactions within the EGFR active site. nih.gov

In the context of antimicrobial activity, pharmacophore models based on known NorA efflux pump inhibitors have been successfully used to identify novel quinazoline-based EPIs through virtual screening. nih.gov These computational approaches provide a framework for understanding how compounds like this compound might interact with their biological targets and can guide the design of more potent and selective analogs.

While specific pathway investigations and intermolecular interaction studies for this compound are not currently available, the wealth of data on related quinazoline derivatives provides a strong foundation for predicting its potential biological activities and mechanisms of action. Further experimental validation is necessary to confirm these hypotheses.

Computational and Theoretical Chemistry in 4 Morpholinoquinazoline 6 Carbaldehyde Research

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a potential drug molecule, and its protein target. For the broader class of quinazoline (B50416) derivatives, molecular docking studies have been crucial in elucidating their binding modes with various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). These studies often reveal key interactions that contribute to the inhibitory activity of these compounds.

In typical docking studies of quinazoline analogs, the quinazoline core often forms crucial hydrogen bonds with the hinge region of the kinase domain. The various substituents on the quinazoline scaffold then dictate the additional interactions within the active site. For a hypothetical docking study of 4-Morpholinoquinazoline-6-carbaldehyde, one could anticipate the morpholine (B109124) group to potentially form hydrogen bonds or engage in hydrophobic interactions, while the quinazoline ring system could participate in π-stacking with aromatic residues in the active site. The 6-carbaldehyde group would introduce a polar feature that could act as a hydrogen bond acceptor. However, without specific studies on this compound, any description of its interaction profile remains speculative.

Active site characterization involves identifying the key amino acid residues within a protein's binding pocket that are critical for ligand recognition and binding. For many kinases targeted by quinazoline inhibitors, conserved residues such as a specific methionine in the hinge region are vital. "Hotspot" mapping further identifies regions within the active site where interactions contribute most significantly to the binding affinity. While this has been performed for numerous protein targets in the context of other quinazoline ligands, specific hotspot maps for the interaction of this compound are not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding pose and the flexibility of both the ligand and the protein over time.

MD simulations on related quinazoline derivatives have been used to assess the stability of the interactions predicted by molecular docking. These simulations can reveal whether the initial docked pose is maintained throughout the simulation, providing confidence in the predicted binding mode. The conformational flexibility of the ligand and any induced conformational changes in the protein upon binding are also key outputs of MD simulations. For this compound, such simulations would be necessary to understand the dynamic stability of its potential complexes with biological targets.

The role of water molecules in the binding site is another critical aspect that can be investigated using MD simulations. Water molecules can mediate interactions between the ligand and the protein or be displaced upon ligand binding, which has energetic consequences. Dynamic events, such as the transient formation and breaking of hydrogen bonds, can also be observed. The influence of the solvent environment on the binding of this compound has not been reported.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule. These calculations can provide insights into the molecule's geometry, reactivity, and spectroscopic properties. For some quinazoline derivatives, DFT has been used to analyze their electronic structure and correlate it with their biological activity. However, no specific quantum chemical calculation data has been published for this compound.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potentials)

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these properties. researchgate.nettandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool in electronic structure analysis. These maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the morpholino and carbaldehyde groups, as well as the nitrogen atoms of the quinazoline ring, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating capability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting capability. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| MEP Negative Regions | Oxygen and Nitrogen atoms | Likely sites for electrophilic attack and hydrogen bonding. |

| MEP Positive Regions | Hydrogen atoms | Likely sites for nucleophilic attack. |

Reaction Mechanism Predictions for Biotransformations

Computational methods are increasingly used to predict the metabolic fate of drug candidates. The biotransformation of a molecule like this compound is likely to involve several enzymatic pathways. The presence of the aldehyde group makes it a probable substrate for aldehyde oxidase (AOX), a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics. nih.govnih.gov

Computational models can predict the sites of metabolism (SOMs) on a molecule. For this compound, the primary site of metabolism is predicted to be the aldehyde group, which can be oxidized to the corresponding carboxylic acid by AOX. Quantum chemical calculations can be employed to study the reaction mechanism of this oxidation, determining the activation energies and transition states involved. nih.gov

Beyond the aldehyde group, other parts of the molecule may also be susceptible to biotransformation. The quinazoline ring and the morpholino moiety could undergo hydroxylation, mediated by cytochrome P450 (CYP) enzymes. Computational tools like BioTransformer can predict these metabolic transformations. biotransformer.ca

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

For quinazoline derivatives, numerous QSAR studies have been conducted to understand their inhibitory activities against various biological targets, such as protein kinases. frontiersin.orgacs.org These studies often use a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build a predictive model. The insights gained from such models can be extrapolated to understand the structural requirements for the activity of this compound. For instance, the nature and position of substituents on the quinazoline ring have been shown to be critical for activity. nih.gov

Pharmacophore modeling is another powerful ligand-based drug design approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. tandfonline.com For quinazoline-based inhibitors, pharmacophore models often include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov A pharmacophore model for a target of interest for this compound would likely highlight the importance of the quinazoline nitrogen atoms as hydrogen bond acceptors and the aromatic ring for hydrophobic interactions.

In Silico ADMET Predictions (excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a crucial step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. nih.gov

Absorption and Distribution Properties

The absorption and distribution of a drug are influenced by its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties can be readily calculated for this compound. Based on its structure, it is expected to have a molecular weight and logP value that are generally favorable for oral absorption, according to Lipinski's rule of five.

Computational models can also predict properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. Quinazoline derivatives with similar structural features have been shown in in silico studies to have good potential for oral bioavailability. researchgate.netresearchgate.net

| Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to Low | May have limited central nervous system effects. |

| Plasma Protein Binding | High | Could affect the free drug concentration and distribution. |

Metabolic Stability Considerations

Metabolic stability is a critical factor determining a drug's half-life and duration of action. As mentioned previously, the aldehyde group in this compound is a potential liability for rapid metabolism by aldehyde oxidase. nih.gov In silico models can predict the likelihood of a compound being a substrate for various metabolic enzymes.

Improving metabolic stability is a common goal in drug design. For quinazoline derivatives, modifications at metabolically labile sites have been shown to enhance their stability. nih.gov If the aldehyde group of this compound is found to be too rapidly metabolized, computational approaches could be used to design analogs with improved metabolic profiles, for example, by replacing the aldehyde with a more stable functional group.

Preclinical Biological Evaluation of 4 Morpholinoquinazoline 6 Carbaldehyde Derivatives

In Vitro Efficacy and Potency Determination

The initial phase of preclinical evaluation involves a battery of in vitro assays to determine the efficacy and potency of the synthesized derivatives against specific biological targets. These assays are fundamental in identifying lead compounds for further development.

Cell Line Proliferation Assays in Relevant Disease Models

The antiproliferative activity of 4-morpholinoquinazoline derivatives has been evaluated across a range of human cancer cell lines, demonstrating the broad-spectrum potential of this chemical class. For instance, a series of 4,6-disubstituted quinazoline (B50416) derivatives exhibited significant anti-proliferative effects against HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Notably, compounds designated as A7, A9, and A11 from this series showed the most potent activity against the HCT-116 cell line. nih.gov

Similarly, novel 6-nitro-4-substituted quinazoline derivatives were assessed for their cytotoxicity against colon and lung cancer cell lines. nih.gov One particular compound, 6c, displayed cytotoxicity that was superior or comparable to the established drug gefitinib. nih.gov Further investigations into 6-bromo quinazoline-4(3H)-one derivatives revealed their antiproliferative capabilities against MCF-7 and SW480 (colon adenocarcinoma) cell lines. nih.gov In a separate study, 4-anilino-6,7-dimethoxy quinazoline derivatives were tested against HCT116, K562 (chronic myeloid leukemia), and SKBR3 (breast cancer) cell lines, with compound RB1 showing the most potent activity. researchgate.net The evaluation of 4-morpholino-2-phenylquinazolines also demonstrated their ability to inhibit the proliferation of A375 melanoma cells. nih.gov

| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 4,6-Disubstituted Quinazolines | HCT-116, MCF-7 | Compounds A7, A9, and A11 showed potent activity against HCT-116. | nih.gov |

| 6-Nitro-4-substituted Quinazolines | Colon and Lung Cancer Lines | Compound 6c exhibited cytotoxicity superior or comparable to gefitinib. | nih.gov |

| 6-Bromo Quinazoline-4(3H)-ones | MCF-7, SW480 | Demonstrated notable antiproliferative activity. | nih.gov |

| 4-Anilino-6,7-dimethoxy Quinazolines | HCT116, K562, SKBR3 | Compound RB1 was the most potent derivative. | researchgate.net |

| 4-Morpholino-2-phenylquinazolines | A375 Melanoma | Inhibited cell proliferation with an IC50 of 0.58 microM. | nih.gov |

Enzyme Inhibition Assays

A primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Enzyme inhibition assays are therefore pivotal in elucidating their molecular targets. Derivatives of 4-morpholinoquinazoline have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer. nih.govnih.gov

Specifically, a thieno[3,2-d]pyrimidine (B1254671) derivative within the 4-morpholino-2-phenylquinazoline series demonstrated potent inhibitory activity against the p110α isoform of PI3K, with an IC50 value of 2.0 nM. nih.gov This compound also showed selectivity for p110α over other PI3K isoforms. nih.gov Further studies on a series of 4,6-disubstituted quinazoline derivatives confirmed their potential as PI3K inhibitors, with compound A7 displaying high potency against PI3K enzymes. nih.gov

In addition to PI3K, the epidermal growth factor receptor (EGFR) is another prominent target for quinazoline derivatives. nih.govnih.gov Research on 6-nitro-4-substituted quinazolines and 6-bromo quinazoline-4(3H)-one derivatives has highlighted their EGFR inhibitory activity. nih.govnih.gov

| Derivative Class | Enzyme Target | Key Findings (IC50 Values) | Reference |

|---|---|---|---|

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | IC50 = 2.0 nM | nih.gov |

| 4,6-Disubstituted Quinazolines | PI3K | Compound A7 showed high potency. | nih.gov |

| 6-Nitro-4-substituted Quinazolines | EGFR | Evaluated for EGFR inhibitory activity. | nih.gov |

| 6-Bromo Quinazoline-4(3H)-ones | EGFR | Investigated for binding affinity against EGFR. | nih.gov |

Antimicrobial Susceptibility Testing

Beyond their anticancer properties, quinazoline and morpholine (B109124) derivatives have also been explored for their antimicrobial potential. preprints.orgbiomedpharmajournal.orgnih.gov Antimicrobial susceptibility testing is employed to determine the ability of these compounds to inhibit the growth of or kill various pathogenic microorganisms.

Studies on certain morpholine derivatives have revealed inhibitory action against a panel of bacterial strains. preprints.org For example, one derivative demonstrated high inhibitory activity against 79.3% of the bacterial strains tested, with inhibition zones ranging from 17 to 26 mm. preprints.org Another derivative showed high inhibitory activity against 89.61% of the tested bacterial strains. preprints.org

Furthermore, various quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter determined in these studies. For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were tested, with one compound showing potent antimicrobial activity with MICs as low as 1.56 µg/ml against E. coli and L. monocytogenes. nih.gov The same study identified another derivative with potent antifungal activity, exhibiting MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov

| Derivative Class | Microbial Strains Tested | Key Findings (MICs/Inhibition Zones) | Reference |

|---|---|---|---|

| Morpholine Derivatives | Various bacterial strains | Inhibition zones of 17-26 mm against 79.3% of strains for one derivative. | preprints.org |

| Quinazolinone Derivatives | Gram-positive and Gram-negative bacteria, A. niger, C. albicans | Demonstrated good to excellent activity against various microbes. | biomedpharmajournal.org |

| 6,8-Dibromo-4(3H)quinazolinones | E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus, C. albicans, A. flavus | MICs as low as 1.56 µg/ml against bacteria and 0.097 µg/ml against fungi. | nih.gov |

In Vivo Assessment in Established Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies in established animal models to assess their efficacy and biological response in a more complex physiological system.

Proof-of-Concept Studies in Relevant Disease Models

The in vivo anticancer efficacy of 4-morpholinoquinazoline derivatives has been demonstrated in various preclinical tumor models. A study on a 4,6-disubstituted quinazoline derivative, compound A7, showed that it could efficaciously inhibit tumor growth in a murine S-180 sarcoma model. nih.gov

In another investigation, a novel 4-hydroxyquinazoline (B93491) derivative, compound B1, was evaluated in an HCT-15 human colon cancer xenograft model in nude mice. mdpi.com The results indicated that compound B1 significantly suppressed tumor growth at a dose of 25 mg/kg. mdpi.com Furthermore, in vivo studies of 4-anilino-6,7-dimethoxy quinazoline derivatives in an Ehrlich Ascites Carcinoma (EAC) tumor model revealed that the lead compound, RB1, significantly reduced the secretion of ascites fluid and tumor cell proliferation, thereby increasing the life span of the tumor-bearing mice. researchgate.net

Evaluation of Biological Response and Efficacy Biomarkers

To understand the mechanisms underlying the observed in vivo efficacy, studies often include the evaluation of biological response and efficacy biomarkers. For the 4-hydroxyquinazoline derivative B1, mechanistic studies showed that it stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, which are indicative of apoptosis induction. mdpi.com Furthermore, B1 was found to enhance the aggregation of γH2AX, a marker of DNA double-strand breaks. mdpi.com

In the case of a 6-nitro-4-substituted quinazoline derivative, compound 6c, in vitro studies that often precede and inform in vivo work showed that it caused cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov These cellular events are critical biomarkers of an effective anticancer response. The anti-angiogenic effect of the 4-anilino-6,7-dimethoxy quinazoline derivative RB1 was confirmed by a reduction in vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in a chorioallantoic membrane (CAM) model. researchgate.net

Strategic Development and Future Directions for 4 Morpholinoquinazoline 6 Carbaldehyde As a Research Lead

Lead Optimization Strategies for Improved Pharmacological Profile

Lead optimization is a critical phase in drug discovery aimed at refining the chemical structure of a lead compound to enhance its therapeutic potential and safety profile. biobide.com For 4-Morpholinoquinazoline-6-carbaldehyde, a systematic and iterative process of chemical modification and biological evaluation will be essential.

The journey from an initial "hit" compound, identified through screening, to a "lead" compound involves a thorough evaluation of its pharmacological properties. For this compound, this would entail:

Systematic Structural Modifications: The core structure offers multiple points for modification. The morpholine (B109124) ring, the quinazoline (B50416) core, and the carbaldehyde group can all be altered to explore the structure-activity relationship (SAR). For instance, substitutions on the quinazoline ring at positions other than 4 and 6 could be explored to modulate activity and selectivity.

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. Modifications would aim to improve oral bioavailability, metabolic stability, and half-life, while minimizing off-target effects.

In Vitro and In Vivo Testing: A cascade of biological assays will be necessary to guide the optimization process. This includes target-based assays, cell-based assays to assess cytotoxicity and efficacy, and eventually, in vivo models to evaluate the compound's performance in a physiological system.

A hypothetical hit-to-lead progression for this compound could involve the synthesis and evaluation of a library of analogs, as depicted in the table below.

| Modification Site | Example Modification | Rationale |

| Morpholine Ring | Replacement with thiomorpholine (B91149) or piperazine (B1678402) derivatives | To explore the impact of heteroatom changes on target binding and solubility. |

| Quinazoline Core | Introduction of substituents at the 7- or 8-position (e.g., methoxy (B1213986), halogen) | To modulate electronic properties and potentially enhance target interaction. |

| Carbaldehyde Group | Conversion to an oxime, hydrazone, or reductive amination to introduce diverse functionalities | To investigate the role of this group in target binding and to improve metabolic stability. |

This table is for illustrative purposes and represents potential avenues for chemical modification.

Modern drug design heavily relies on understanding the three-dimensional structure of the biological target.

Structure-Based Drug Design (SBDD): Should the biological target of this compound be identified and its crystal structure determined, SBDD can be a powerful tool. nih.gov This approach uses the 3D structure of the target's binding site to guide the design of more potent and selective inhibitors. For example, if the carbaldehyde group forms a key hydrogen bond with the target, modifications can be designed to strengthen this interaction. Docking studies with derivatives of 4-anilinoquinazolines have been used to understand their binding modes with targets like the epidermal growth factor receptor (EGFR). nih.gov

Fragment-Based Drug Discovery (FBDD): In cases where a lead compound has suboptimal binding affinity, FBDD can be employed. This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead. The quinazoline scaffold itself could serve as a starting point for fragment-based approaches.

Complex diseases often involve multiple biological pathways. The concept of "one molecule, one target" is evolving towards the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. mdpi.comnih.govnih.gov This approach, also known as polypharmacology, can offer improved efficacy and a reduced likelihood of drug resistance. nih.gov

The quinazoline scaffold is well-suited for the development of MTDLs due to its versatile chemical nature. mdpi.com For this compound, a strategy could involve incorporating pharmacophores known to interact with other relevant targets into its structure. For instance, in the context of neurodegenerative diseases, moieties that inhibit cholinesterases or monoamine oxidases could be combined with the quinazoline core. frontiersin.orgresearchgate.net

Exploration of Novel Therapeutic Indications and Applications

The diverse biological activities reported for quinazoline derivatives suggest that this compound could have therapeutic potential beyond a single disease area. researchgate.netresearchgate.net A systematic exploration of its bioactivity profile could unveil new applications.

Broad Spectrum Screening: Testing the compound against a wide range of biological targets and in various disease models can identify unexpected therapeutic opportunities.

Repurposing: If the compound shows a favorable safety profile but lacks efficacy for its primary indication, it could be repurposed for other diseases where it demonstrates activity.

The following table summarizes some of the known therapeutic areas for quinazoline derivatives, which could be potential avenues for this compound.

| Therapeutic Area | Reported Activity of Quinazoline Derivatives |

| Oncology | Anticancer activity through various mechanisms. researchgate.net |

| Infectious Diseases | Antifungal, antibacterial, and antimalarial properties. nih.gov |

| Inflammatory Diseases | Anti-inflammatory effects. |

| Central Nervous System Disorders | Potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com |

This table is based on the general activities of the quinazoline scaffold and not specific to this compound.

Advancements in Synthetic Scalability and Green Chemistry Approaches for Compound Production

For a research lead to become a viable drug, its synthesis must be scalable, cost-effective, and environmentally friendly.

Synthetic Route Optimization: The initial laboratory-scale synthesis of this compound will likely require optimization for large-scale production. This involves minimizing the number of steps, maximizing yields, and using readily available and inexpensive starting materials.

Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of quinazoline derivatives, green approaches such as microwave-assisted synthesis and the use of eco-friendly solvents have been reported. researchgate.net Applying these principles to the production of this compound would be a key consideration for its sustainable development.

Interdisciplinary Research Collaborations and Data Integration for Accelerated Discovery

The complexity of modern drug discovery necessitates a collaborative and data-driven approach.

Interdisciplinary Teams: The successful development of this compound will require the expertise of medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians.

Data Integration and AI: Integrating diverse datasets from high-throughput screening, 'omics' technologies, and clinical studies can provide a more holistic understanding of the compound's effects. Artificial intelligence and machine learning can be used to analyze these large datasets to predict the efficacy and potential side effects of drug candidates, thereby accelerating the discovery process.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 4-Morpholinoquinazoline-6-carbaldehyde with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the quinazoline core. A common approach is reacting 6-chloroquinazoline derivatives with morpholine under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts such as potassium carbonate or triethylamine are critical for deprotonation and accelerating the substitution reaction. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity. Monitoring reaction progress using TLC or HPLC is recommended .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aldehyde proton at ~10 ppm, morpholine ring protons at 3.5–4.0 ppm) and confirms substitution patterns.

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles, planarity of the quinazoline ring, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H aldehyde stretch) validate functional groups.

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: What strategies resolve contradictions in spectroscopic data during mechanistic studies of this compound reactions?

Methodological Answer:

Contradictions (e.g., unexpected byproducts in azide click reactions) require systematic analysis:

- Isotopic labeling : Track reaction pathways (e.g., ¹⁵N-labeled morpholine to confirm substitution efficiency).

- Kinetic studies : Vary temperature, solvent, and reagent ratios to identify rate-determining steps.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and competing pathways, reconciling discrepancies between experimental and theoretical yields .

- Cross-validation : Compare NMR/LC-MS data with synthetic intermediates to rule out impurities.

Advanced: How does this compound interact with biological targets like protein kinases?

Methodological Answer:

The compound’s aldehyde group and morpholine ring enable dual interactions:

- Covalent binding : The aldehyde forms Schiff bases with lysine residues in kinase ATP-binding pockets, confirmed via X-ray crystallography and mutagenesis studies.

- Hydrogen bonding : Morpholine’s oxygen interacts with conserved hinge-region residues (e.g., Glu91 in EGFR kinase).

- Kinase inhibition assays : Use FRET-based assays (e.g., Z′-LYTE™) to quantify IC₅₀ values. Computational docking (AutoDock Vina) predicts binding modes, validated by SPR (surface plasmon resonance) for affinity measurements .

Advanced: How can researchers address contradictory results in crystallographic refinement for this compound derivatives?

Methodological Answer:

Discrepancies in crystallographic data (e.g., poor R-factors) arise from disordered solvent molecules or partial occupancy. Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- SHELXL refinement : Apply restraints for anisotropic displacement parameters and split models for disordered regions.

- Twinned data correction : For non-merohedral twinning, use the Hooft parameter in PLATON to refine twin laws .

- Validation tools : Check CIF files with CheckCIF/PLATON to flag outliers (e.g., bond length/angle deviations).

Advanced: What computational methods predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- Reactivity descriptors : Calculate Fukui indices (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites. The aldehyde group typically shows high electrophilicity (f⁻ > 0.1).

- Transition state analysis : IRC (intrinsic reaction coordinate) maps for key steps (e.g., cycloadditions) using DFT/M06-2X/6-31G(d) level theory.

- Solvent effects : COSMO-RS simulations in DMSO or DMF predict solvation energies and stabilize intermediates.

- Machine learning : Train models on existing quinazoline reaction databases (e.g., Reaxys) to predict yields and side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.